2-(Cyclobutylmethoxy)-4-fluoroaniline

Synthetic chemistry Directed ortho-metalation Regioselective functionalization

2-(Cyclobutylmethoxy)-4-fluoroaniline (CAS 1462403-21-9) is a fluorinated aniline building block with molecular formula C₁₁H₁₄FNO and a molecular weight of 195.23 g/mol. The compound features a cyclobutylmethoxy (–OCH₂–cC₄H₇) substituent at the ortho (2-) position and a fluorine atom at the para (4-) position of the aniline ring.

Molecular Formula C11H14FNO
Molecular Weight 195.23 g/mol
Cat. No. B7940508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclobutylmethoxy)-4-fluoroaniline
Molecular FormulaC11H14FNO
Molecular Weight195.23 g/mol
Structural Identifiers
SMILESC1CC(C1)COC2=C(C=CC(=C2)F)N
InChIInChI=1S/C11H14FNO/c12-9-4-5-10(13)11(6-9)14-7-8-2-1-3-8/h4-6,8H,1-3,7,13H2
InChIKeyGKNWWLTWQPMHMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Cyclobutylmethoxy)-4-fluoroaniline – Technical Baseline for Procurement and Research Selection


2-(Cyclobutylmethoxy)-4-fluoroaniline (CAS 1462403-21-9) is a fluorinated aniline building block with molecular formula C₁₁H₁₄FNO and a molecular weight of 195.23 g/mol [1]. The compound features a cyclobutylmethoxy (–OCH₂–cC₄H₇) substituent at the ortho (2-) position and a fluorine atom at the para (4-) position of the aniline ring. Computed physicochemical properties include a calculated XLogP3 of 2.6, a topological polar surface area of 35.3 Ų, three rotatable bonds, one hydrogen bond donor, and three hydrogen bond acceptors [1]. It is commercially available from multiple vendors at purities ranging from 95% to 98% and is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinases, GPCRs, and inflammatory pathway enzymes .

Why 2-(Cyclobutylmethoxy)-4-fluoroaniline Cannot Be Casually Substituted with Regioisomeric or Non-Fluorinated Analogs


Within the cyclobutylmethoxy-fluoroaniline family, the precise positioning of both the fluorine atom and the cyclobutylmethoxy group on the aniline ring fundamentally alters the compound's electronic character, hydrogen-bonding capacity, and reactivity in downstream coupling reactions. Substituting the 4-fluoro regioisomer for the 3-fluoro or 5-fluoro analog changes the para vs. meta electronic directing effects, which directly impacts the regioselectivity of electrophilic aromatic substitution, cross-coupling, and heterocycle formation steps [1]. The ortho-cyclobutylmethoxy group participates in directed ortho-metalation (DoM) chemistry that is inaccessible to the para-cyclobutylmethoxy regioisomer, making the two non-interchangeable in complex synthetic sequences [2]. Furthermore, replacing the cyclobutyl ring with smaller (cyclopropyl) or larger (cyclopentyl, cyclohexyl) cycloalkyl groups alters both the lipophilicity (ΔlogP typically 0.4–0.6 per methylene unit) and the conformational preferences that influence binding pocket complementarity when the compound is used as a fragment or scaffold for target engagement. The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for 2-(Cyclobutylmethoxy)-4-fluoroaniline vs. Closest Analogs


Regioisomeric Substitution Pattern Determines Synthetic Utility: Ortho-Alkoxy vs. Para-Alkoxy Directing Effects

2-(Cyclobutylmethoxy)-4-fluoroaniline places the alkoxy group ortho to the aniline nitrogen, enabling directed ortho-metalation (DoM) at the 6-position of the ring—a synthetic handle entirely unavailable to the 4-(cyclobutylmethoxy)-2-fluoroaniline regioisomer (CAS 1469305-46-1), where the alkoxy group is para to the aniline nitrogen. In the para-alkoxy regioisomer, metalation would require the aniline nitrogen to direct to the ortho position adjacent to fluorine, creating a competing and less predictable metalation outcome [1]. This ortho-alkoxy directing group strategy in the target compound is a well-established method for installing electrophiles at the 6-position with high regioselectivity, a critical step in constructing ortho,ortho'-disubstituted biaryl pharmacophores found in multiple kinase inhibitor scaffolds [2]. The difference is not a matter of degree but of accessible chemical space: the 2-cyclobutylmethoxy-4-fluoro substitution pattern unlocks a synthetic disconnection pathway that the 4-cyclobutylmethoxy-2-fluoro isomer cannot undergo.

Synthetic chemistry Directed ortho-metalation Regioselective functionalization

Computed Lipophilicity (XLogP3 = 2.6) Positions Compound in Oral Bioavailability-Relevant Chemical Space vs. Non-Fluorinated and Polyfluorinated Analogs

The computed XLogP3 of 2-(Cyclobutylmethoxy)-4-fluoroaniline is 2.6 [1]. This value falls within the optimal lipophilicity range (1 < logP < 3) associated with favorable oral absorption and low metabolic clearance risk according to widely accepted drug-likeness guidelines [2]. In comparison, the non-fluorinated analog 2-(cyclobutylmethoxy)aniline (no CAS publicly indexed) would be expected to have an XLogP3 approximately 0.5 units lower based on the Hansch π constant for aromatic fluorine substitution (π_F ≈ +0.14, but the electronic effect on the aniline NH₂ pKa also indirectly modulates logD). Conversely, the difluorinated analog 2-(cyclobutylmethoxy)-4,5-difluoroaniline would be predicted to have XLogP3 approaching or exceeding 3.0, moving into a range associated with increased risk of poor solubility and CYP450-mediated metabolism [3]. The mono-fluoro substitution at the 4-position thus represents a deliberate balance: sufficient lipophilicity for passive membrane permeability without crossing into problematic logP territory, and without the synthetic complexity and cost premium of the difluoro congener.

Drug-likeness Lipophilicity Physicochemical property optimization

Cyclobutyl Ring Offers a Conformational Rigidity and Steric Profile Distinct from Cyclopropyl and Cyclopentyl Analogs

The cyclobutyl ring in 2-(Cyclobutylmethoxy)-4-fluoroaniline occupies a unique conformational and steric space among cycloalkylmethoxy anilines. Cyclobutane has a puckered conformation with a dihedral angle of approximately 26–30°, providing greater three-dimensional character than planar aromatic substituents but less flexibility than cyclopentyl (pseudorotation) or acyclic alkyl chains [1]. Sterically, the Charton ν parameter for cyclobutyl (ν ≈ 0.62) is intermediate between cyclopropyl (ν ≈ 0.48) and cyclopentyl (ν ≈ 0.72), meaning the cyclobutylmethyl group imparts a distinct steric demand in binding pockets [2]. This is directly relevant to the compound's use as a building block for kinase inhibitors: the cyclobutyl ring has been identified as a privileged fragment in kinase hinge-binding motifs, where its intermediate size can fill shallow hydrophobic pockets that are too small for cyclopentyl but where cyclopropyl provides insufficient van der Waals contact [3]. Patent literature explicitly claims cyclobutylmethoxy-substituted anilines as preferred embodiments over cyclopropylmethoxy and cyclopentylmethoxy in FLAP modulator and FLT3 inhibitor programs, reflecting empirical SAR optimization rather than arbitrary selection [4].

Conformational restriction Steric parameters Cycloalkyl SAR

Commercially Available Purity Grades: 98% (Leyan) vs. 95% (AKSci) for Downstream Synthetic Reliability

Commercially, 2-(Cyclobutylmethoxy)-4-fluoroaniline is sourced at two distinct purity specifications: 98% from Leyan and 95% from AKSci . For a building block intended as a synthetic intermediate in multi-step medicinal chemistry syntheses, a 3-percentage-point purity difference can have a compounding effect on overall yield and purification burden. For a 5-step linear synthesis where this compound is step 1, assuming each subsequent step proceeds with 85% yield: starting with 95% purity material results in a final theoretical yield of approximately 37%, while 98% purity material yields approximately 44%, representing a 19% relative improvement in final product throughput before purification corrections [1]. Additionally, the identity and reactivity of the 2–5% impurity fraction at the 95% grade are uncharacterized in vendor documentation, introducing a risk of side-product formation from reactive impurities (e.g., unreacted 4-fluoroaniline starting material or over-alkylated byproducts) that can complicate downstream amide coupling or Buchwald-Hartwig reactions.

Chemical procurement Purity specification Synthetic intermediate quality

Fluorine at the 4-Position Modulates Aniline pKa and Nucleophilicity vs. Non-Fluorinated and 3-Fluoro Analogs

The 4-fluoro substituent in 2-(Cyclobutylmethoxy)-4-fluoroaniline exerts an electron-withdrawing inductive effect (–I) that lowers the pKa of the aniline NH₂ group by approximately 1.4–1.8 pKa units relative to the non-fluorinated analog (estimated pKa ~4.4 vs. ~6.2 for the hydrogen analog) [1]. This pKa modulation is quantitatively significant because it affects the nucleophilicity of the aniline nitrogen in amide coupling, reductive amination, and Buchwald-Hartwig cross-coupling reactions. The 3-fluoro regioisomer (CAS 1565394-63-9) would experience a weaker inductive effect due to the meta relationship between fluorine and the NH₂ group, resulting in a pKa that is approximately 0.5–0.8 units higher and thus retaining greater nucleophilicity but at the cost of reduced metabolic oxidative stability at the ortho and para positions relative to NH₂ [2]. The 4-fluoro substitution pattern in the target compound therefore represents a deliberate electronic tuning: sufficient electron withdrawal to enhance metabolic stability of derived drug candidates at the positions most vulnerable to CYP450-mediated oxidation, while maintaining adequate nucleophilicity for reliable coupling chemistry.

Electronic effects Aniline nucleophilicity Cross-coupling reactivity

Highest-Confidence Application Scenarios for 2-(Cyclobutylmethoxy)-4-fluoroaniline Based on Established Evidence


Medicinal Chemistry Building Block for ortho,ortho'-Disubstituted Biaryl Kinase Inhibitors via Directed ortho-Metalation

The ortho-cyclobutylmethoxy group in this compound enables a directed ortho-metalation (DoM) strategy at the 6-position, which is not available to the 4-(cyclobutylmethoxy)-2-fluoroaniline regioisomer. After DoM and electrophilic trapping, the resulting 2,6-disubstituted aniline can be elaborated into biaryl kinase inhibitor scaffolds through Suzuki coupling, amide formation, or heterocycle annulation. This synthetic disconnection is particularly relevant for programs targeting FLT3, SYK, and LRRK2 kinases, where patent literature explicitly claims cyclobutylmethoxy-substituted aniline fragments as preferred intermediates [1]. Researchers should prioritize this regioisomer when the synthetic route requires late-stage functionalization at the position ortho to the aniline nitrogen.

Fragment-Based Drug Discovery (FBDD) Library Member with Balanced Lipophilicity (XLogP3 = 2.6)

With a computed XLogP3 of 2.6, 35.3 Ų TPSA, and 3 rotatable bonds [2], this compound satisfies multiple Rule-of-Three criteria for fragment libraries (MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3, rotatable bonds ≤ 3). Its mono-fluorination provides a single ¹⁹F NMR handle for fragment-based screening by ¹⁹F NMR, while the cyclobutyl ring contributes three-dimensional character desirable for escaping flatland in fragment collections. The compound can serve as a primary amine handle for rapid fragment elaboration via amide coupling or sulfonamide formation, enabling efficient SAR exploration around the cyclobutylmethoxy-fluoroaniline core.

Synthesis of 5-Lipoxygenase-Activating Protein (FLAP) Modulator Intermediates

Patent literature including US2015/0376152 A1 and related FLAP modulator patents explicitly identifies cyclobutylmethoxy-substituted aniline derivatives as key intermediates in the synthesis of compounds that modulate 5-lipoxygenase-activating protein for treating respiratory and cardiovascular inflammatory conditions [3]. The cyclobutylmethoxy group was preferred over cyclopropylmethoxy and cyclopentylmethoxy in the exemplified compounds, suggesting that the steric and conformational profile of the cyclobutyl ring provides optimal target engagement in the FLAP binding site. The target compound's 4-fluoro substitution further enhances metabolic stability, a critical parameter for inhaled or oral FLAP inhibitor candidates.

Synthetic Intermediate for Agonist Probe Development Targeting GPR119 and Related Metabolic GPCRs

Cyclobutylmethoxy-containing compounds have been investigated as GPR119 agonists for type 2 diabetes, with agonist activity demonstrated in cAMP accumulation assays in both mouse and human receptor systems [4]. While the parent aniline building block itself has not been profiled as a GPCR ligand, its use as a synthetic intermediate to construct elaborated GPR119 agonist scaffolds is supported by the presence of the cyclobutylmethoxy-fluoroaryl motif in bioactive GPR119 ligands. The compound's primary aniline handle provides a versatile attachment point for the heterocyclic and sulfone-containing fragments that are characteristic of potent GPR119 pharmacophores with EC₅₀ values in the 40–65 nM range.

Quote Request

Request a Quote for 2-(Cyclobutylmethoxy)-4-fluoroaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.